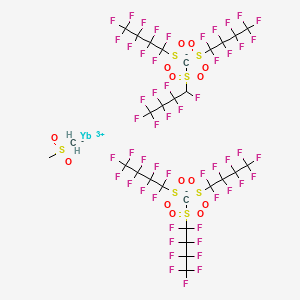
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide (methanesulfonyl)methanide tris(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanide (1/1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide (methanesulfonyl)methanide tris(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanide (1/1/1/1) is a complex compound that features a central ytterbium ion coordinated by multiple fluorinated sulfonyl groups
Vorbereitungsmethoden
The synthesis of Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide involves multiple steps, including the preparation of the fluorinated sulfonyl ligands and their subsequent coordination to the ytterbium ion. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and controlled temperatures to ensure the stability of the intermediate and final products .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including substitution and coordination reactions. Common reagents used in these reactions include other metal ions, organic ligands, and solvents like THF. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of new coordination complexes .
Wissenschaftliche Forschungsanwendungen
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide has several applications in scientific research. It is used in the study of coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers. Additionally, the compound’s unique structure makes it a valuable subject for studying the electronic properties of lanthanide complexes .
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the ytterbium ion with the fluorinated sulfonyl ligands. This coordination affects the electronic properties of the ytterbium ion, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved in these interactions are primarily related to the electronic structure of the ytterbium ion and its ability to form stable coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide include other lanthanide complexes with fluorinated sulfonyl ligands. These compounds share similar coordination environments and electronic properties but differ in the specific lanthanide ion and the fluorinated ligands used. Examples include europium and terbium complexes with similar fluorinated sulfonyl ligands .
Eigenschaften
CAS-Nummer |
293290-88-7 |
|---|---|
Molekularformel |
C28H6F53O14S7Yb |
Molekulargewicht |
1970.8 g/mol |
IUPAC-Name |
1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane;methanidylsulfonylmethane;1,1,1,2,2,3,3,4,4-nonafluoro-4-[1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl(1,2,2,3,3,4,4,4-octafluorobutylsulfonyl)methyl]sulfonylbutane;ytterbium(3+) |
InChI |
InChI=1S/C13F27O6S3.C13HF26O6S3.C2H5O2S.Yb/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34;14-1(3(15,16)4(17,18)9(27,28)29)46(40,41)2(47(42,43)12(36,37)7(23,24)5(19,20)10(30,31)32)48(44,45)13(38,39)8(25,26)6(21,22)11(33,34)35;1-5(2,3)4;/h;1H;1H2,2H3;/q3*-1;+3 |
InChI-Schlüssel |
QSQWEQTWOFEPHS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)[CH2-].C(C(C(C(F)(F)F)(F)F)(F)F)(F)S(=O)(=O)[C-](S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[C-](S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
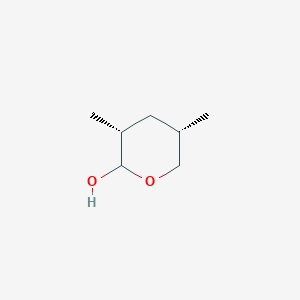

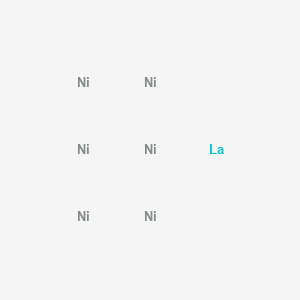
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
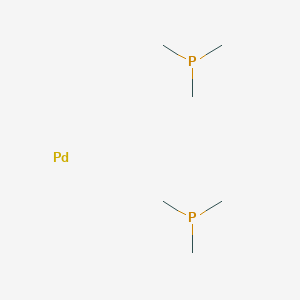
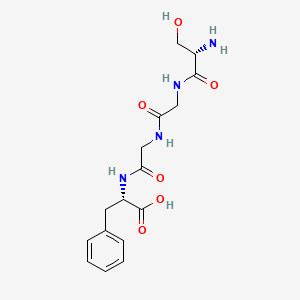
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
